molecular formula C6H11NaO3 B15349117 Acetic acid, butoxy-, sodium salt CAS No. 56637-93-5

Acetic acid, butoxy-, sodium salt

Cat. No.: B15349117
CAS No.: 56637-93-5
M. Wt: 154.14 g/mol
InChI Key: VFOVBGNGALJINB-UHFFFAOYSA-M
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Description

Acetic acid, butoxy-, sodium salt (sodium 2-butoxyacetate, C₆H₁₁NaO₃) is the sodium salt of 2-butoxyacetic acid, a derivative of acetic acid with a butoxy group (-OCH₂CH₂CH₂CH₃) attached to the alpha carbon. This compound is primarily utilized in analytical chemistry as a metabolite standard for detecting 2-butoxyethanol exposure in biological samples . Its synthesis involves esterification of glycolic acid with butanol, followed by neutralization with sodium hydroxide . Key properties include:

  • Chromatographic retention time: 13.78 min (GC-MS)
  • Detection limit: 0.04 ng (selected ion monitoring at m/z 66, 57, 71) .

Properties

CAS No.

56637-93-5

Molecular Formula

C6H11NaO3

Molecular Weight

154.14 g/mol

IUPAC Name

sodium;2-butoxyacetate

InChI

InChI=1S/C6H12O3.Na/c1-2-3-4-9-5-6(7)8;/h2-5H2,1H3,(H,7,8);/q;+1/p-1

InChI Key

VFOVBGNGALJINB-UHFFFAOYSA-M

Canonical SMILES

CCCCOCC(=O)[O-].[Na+]

Related CAS

2516-93-0 (Parent)

Origin of Product

United States

Scientific Research Applications

Acetic acid, butoxy-, sodium salt is used in various scientific research applications, including:

  • Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound is used in biochemical assays and as a component in cell culture media.

  • Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism by which acetic acid, butoxy-, sodium salt exerts its effects depends on its specific application. In general, the compound can act as a surfactant, reducing surface tension and aiding in the emulsification of substances. Its molecular targets and pathways involve interactions with cell membranes and other biological molecules.

Comparison with Similar Compounds

Sodium 3-Methylbutoxyacetate

Structure : (CH₃)₂CHCH₂OCH₂COONa
Molecular Formula : C₇H₁₃NaO₃
Applications :

  • Serves as an instrument performance surrogate in GC-MS due to its distinct chromatographic behavior .
    Key Properties :
  • Retention time : 15.20 min (longer than sodium 2-butoxyacetate due to branching).
  • Peak efficiency : 360,000 theoretical plates, enhancing analytical precision .

2,4-Dichlorophenoxyacetic Acid (2,4-D) Sodium Salt

Structure : Cl₂C₆H₃OCH₂COONa
Molecular Formula : C₈H₅Cl₂NaO₃
Applications :

  • Herbicide with high water solubility and environmental mobility .
    Key Properties :
  • Bioactivity: Targets broadleaf plants without harming non-target species in nanoformulations .

{4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]butoxy} Acetic Acid

Structure : Complex aryl-substituted butoxyacetic acid derivative.
Applications :

  • Pharmaceutical agent acting as a prostacyclin receptor (IP) agonist for cardiovascular diseases .
    Key Properties :
  • Selectivity : High affinity for IP receptors, enabling therapeutic use in pulmonary hypertension .

Comparative Data Table

Compound Structure Highlight Applications Key Properties References
Sodium 2-butoxyacetate Linear butoxy chain Metabolite standard (GC-MS) RT: 13.78 min; LOD: 0.04 ng
Sodium 3-methylbutoxyacetate Branched butoxy chain GC-MS performance surrogate RT: 15.20 min; Peak efficiency: 360,000
2,4-D Sodium Salt Chlorophenoxy substituent Herbicide Controlled release; High water solubility
IP receptor agonist Aryl-substituted butoxy group Cardiovascular therapeutics High receptor selectivity

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